molecular formula C8H7N3O2 B1295178 2-Methyl-5-nitro-2H-indazole CAS No. 5228-48-8

2-Methyl-5-nitro-2H-indazole

Cat. No.: B1295178
CAS No.: 5228-48-8
M. Wt: 177.16 g/mol
InChI Key: IWPBWVZEOVCZRX-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals. The presence of a nitro group at the 5-position and a methyl group at the 2-position of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.

Scientific Research Applications

2-Methyl-5-nitro-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Used in the synthesis of agrochemicals and dyes.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be stored in a well-ventilated place with the container kept tightly closed .

Future Directions

The future directions for the study of 2-Methyl-5-nitro-2H-indazole and other 2H-indazoles include further exploration of their diverse biological properties and the development of new synthetic methods . The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-nitrobenzylamine derivatives. For instance, the reaction of 2-nitrobenzylamine with acetic anhydride in the presence of a base such as sodium acetate can yield this compound .

Another method involves the nitration of 2-Methyl-2H-indazole. This can be done using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. The use of continuous flow reactors can enhance the efficiency and safety of the nitration reaction, allowing for better control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-2H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-Methyl-5-amino-2H-indazole.

    Substitution: Various substituted indazoles depending on the nucleophile used.

    Oxidation: 2-Carboxy-5-nitro-2H-indazole.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-2H-indazole: Lacks the methyl group, which can affect its biological activity and chemical reactivity.

    2-Methyl-5-amino-2H-indazole: The amino group can make it more reactive in nucleophilic substitution reactions compared to the nitro group.

Uniqueness

2-Methyl-5-nitro-2H-indazole is unique due to the presence of both the nitro and methyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-5-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-6-4-7(11(12)13)2-3-8(6)9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPBWVZEOVCZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966658
Record name 2-Methyl-5-nitro-2H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820192
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5228-48-8
Record name 2-Methyl-5-nitroindazole
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Record name 5228-48-8
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Record name 2-Methyl-5-nitro-2H-indazole
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Record name 2-Methyl-5-nitro-2H-indazole
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Record name 2-Methyl-5-nitroindazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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